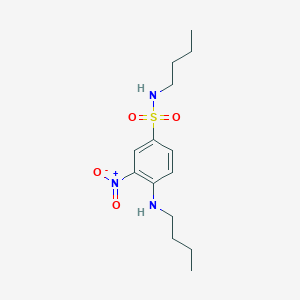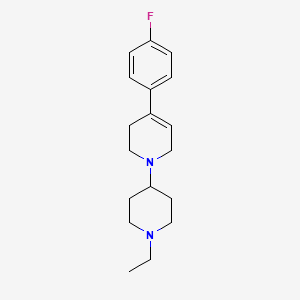
3-methyl-N-(2-methyl-4-nitrophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(2-methyl-4-nitrophenyl)butanamide, also known as MNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNB is a member of the amide family of compounds and has a molecular weight of 277.3 g/mol.
作用機序
The mechanism of action of 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in memory and learning.
Biochemical and Physiological Effects
3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has been shown to have a range of biochemical and physiological effects. In animal studies, 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has been shown to reduce inflammation and pain, as well as to improve cognitive function. 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has also been shown to inhibit the growth of cancer cells and bacteria, suggesting potential applications in cancer and infectious disease research.
実験室実験の利点と制限
The advantages of using 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide in lab experiments include its relative ease of synthesis, high purity, and potential applications in a range of scientific research fields. However, the limitations of using 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide in lab experiments include its limited solubility in water, which can make it difficult to work with, as well as its potential toxicity at high doses.
将来の方向性
There are several potential future directions for research involving 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide. One area of research could focus on the development of 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide as a potential anti-inflammatory agent for the treatment of conditions such as arthritis and inflammatory bowel disease. Another area of research could focus on the potential use of 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide in the treatment of Alzheimer's disease and other neurological disorders. Additionally, further research could explore the potential applications of 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide in cancer and infectious disease research, as well as in the development of new drugs and therapies.
合成法
The synthesis of 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide involves the reaction of 2-methyl-4-nitroaniline with 3-methylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide in high purity. The synthesis of 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide is relatively simple and can be carried out in a laboratory setting with ease.
科学的研究の応用
3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells and bacteria. Additionally, 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
特性
IUPAC Name |
3-methyl-N-(2-methyl-4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)6-12(15)13-11-5-4-10(14(16)17)7-9(11)3/h4-5,7-8H,6H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXZNXVONIWDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-methyl-4-nitrophenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B4887451.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4887456.png)


![1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4887479.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4887485.png)


![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4887501.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4887503.png)
![methyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4887509.png)
![3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B4887521.png)

![1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B4887558.png)